molecular formula C13H12F3N B152644 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole CAS No. 2805-84-7

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B152644
CAS RN: 2805-84-7
M. Wt: 239.24 g/mol
InChI Key: HINYVRIEKBPDTJ-UHFFFAOYSA-N
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Description

The compound 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole family, which is known for its diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Carbazoles are heterocyclic aromatic organic compounds that consist of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring.

Synthesis Analysis

The synthesis of carbazole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 4,6-diaryl-tetrahydrocarbazoles is achieved through a domino Fischer indole reaction and intramolecular cyclization sequence, which is facilitated by microwave irradiation in water, providing an environmentally benign method with good yields . Similarly, the synthesis of tritium-labeled tetrahydrocarbazoles as DP receptor antagonists involves a multi-step process including regioselective bromination, oxidation, and hydrolysis, followed by HPLC separation to achieve high diastereomeric ratios . These methods highlight the intricate procedures required to synthesize specific carbazole derivatives, which may be applicable to the synthesis of 6-(trifluoromethyl)-tetrahydrocarbazole.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a central nitrogen atom and a three-ring system. While the provided papers do not directly discuss the molecular structure of 6-(trifluoromethyl)-tetrahydrocarbazole, they do provide insights into the structural aspects of related compounds. For instance, the X-ray crystal structure determination of tri-n-butyltin 2,6-difluorobenzoate reveals a macrocyclic tetramer with a 16-membered ring, which is structurally distinct but shares the theme of complex ring systems with carbazole derivatives .

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions, including halogenation, acylation, and silylation, to yield a range of functionalized products. The diiodination of carbazoles followed by rhodium-catalyzed disilylation is an example of such transformations, leading to the formation of bis(triethoxysilyl)carbazoles . Additionally, the trifluoroacetylation of 9-methylcarbazole demonstrates regio-specific reactions in the carbazole series, resulting in the formation of triarylfluoroethane derivatives . These reactions are indicative of the chemical versatility of carbazole compounds and may be relevant to the functionalization of 6-(trifluoromethyl)-tetrahydrocarbazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure and substituents. Although the papers do not provide specific data on the physical and chemical properties of 6-(trifluoromethyl)-tetrahydrocarbazole, they do suggest that carbazole derivatives exhibit a range of properties that make them suitable for various applications. For instance, the synthesis of tritium-labeled carbazoles indicates their potential use in radiochemical studies due to their high radiochemical purity and specific activity . The reactivity of carbazoles towards different reagents, as seen in their halogenation and acylation reactions, also reflects their chemical properties .

Scientific Research Applications

Radiolabeling and DP Receptor Antagonism

The synthesis and characterization of tritium-labeled 2,3,4,9-tetrahydro-1H-carbazoles have been explored for their potential as potent DP receptor antagonists. Tritium labeling of these compounds provides specific activities suitable for biochemical assays, indicating their utility in receptor binding studies and pharmacological research (Berthelette et al., 2004).

Photophysical Properties and OLED Applications

The synthesis of a fluorinated carbazole derivative demonstrated improved solubility and excellent performance in OLEDs, suggesting its utility in the development of more efficient electronic devices (Ge et al., 2008). Another study focused on novel carbazole-based compounds for OLED applications, highlighting the importance of structural modifications in tuning the photophysical and optoelectronic properties for enhanced device performance (Xie & Liu, 2018).

Bacterial Biotransformation

Research into the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole has revealed the production of several bioactive metabolites, offering insights into environmental degradation pathways and potential pharmaceutical applications (Waldau et al., 2009).

Fluorescent Probes and Sensory Applications

The development of hydrogen bond-sensitive fluorescent probes based on 2,3,4,9-tetrahydro-1H-carbazole derivatives has been investigated. These compounds exhibit sensitivity to solvent polarity and hydrogen bonding, making them suitable for various sensory applications in chemical and biological systems (Ghosh et al., 2013).

Anticancer Activity

A study on the synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives for anticancer activity identified specific compounds exhibiting significant inhibition against certain cancer cell lines. This research contributes to the ongoing search for new anticancer agents (Chaudhary & Chaudhary, 2016).

Future Directions

The future directions in the field of trifluoromethyl and carbazole compounds could involve the development of new synthetic methods, the design of compounds with improved properties for specific applications, and the exploration of new applications in areas such as pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINYVRIEKBPDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315979
Record name 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

2805-84-7
Record name 2805-84-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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